molecular formula C16H21NO5 B2772282 1-(3,4-Diethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 927984-46-1

1-(3,4-Diethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B2772282
CAS RN: 927984-46-1
M. Wt: 307.346
InChI Key: OIGCGAAYKKTIRH-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct synthesis route available for “1-(3,4-Diethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid”, there are related compounds that provide some insight. For instance, the synthesis of “3,4-dimethoxyphenyl acetonitrile” involves three steps: decarboxylation reaction, aldoxime reaction, and dehydration reaction . Additionally, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely used quinone that mediates hydride transfer reactions .

Scientific Research Applications

Self-Assembled Monolayers (SAMs) in Surface Chemistry

The 3,4-dimethoxybenzyl group serves as a protective group for the thiol moiety. When attached to aromatic thiolates, it enhances the solubility and stability of their precursors. During SAM formation, this protective group is cleaved off, especially at elevated temperatures (around 60 °C) and in the presence of protons (e.g., trifluoroacetic acid). The resulting SAMs exhibit similar quality and structure to those obtained from unprotected thiols .

Biologically Active Pyridine Derivatives

The compound’s 3,4-dimethoxybenzyl moiety can be a precursor for novel pyridine derivatives. For instance, the reaction of 4-bromoacetophenone and vetraldehyde (3,4-dimethoxybenzaldehyde) leads to chalcones, which can subsequently be used to synthesize pyridine derivatives .

Indole-3-Acetic Acid (IAA) Derivatives

Researchers have explored IAA derivatives containing 1,3,4-thiadiazole thioether and amide moieties. By reacting IAA derivatives with 5-(benzylsulfanyl)-1,3,4-thiadiazol-2-amine derivatives, they can access new compounds with potential biological activities .

properties

IUPAC Name

1-[(3,4-diethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-3-21-13-6-5-11(7-14(13)22-4-2)9-17-10-12(16(19)20)8-15(17)18/h5-7,12H,3-4,8-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGCGAAYKKTIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CN2CC(CC2=O)C(=O)O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Diethoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid

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